molecular formula C10H8N2O3S B2612862 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid CAS No. 32991-52-9

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid

Cat. No.: B2612862
CAS No.: 32991-52-9
M. Wt: 236.25
InChI Key: RTJIRQSSLPUVKV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid is systematically named according to IUPAC guidelines. Its molecular formula, C₁₀H₈N₂O₃S , reflects a molecular weight of 236.25 g/mol . The nomenclature breaks down as follows:

  • "2-[(3-phenyl-1,2,4-oxadiazol-5-yl)" : Indicates a 1,2,4-oxadiazole ring substituted at position 3 with a phenyl group and at position 5 with a sulfanyl group.
  • "sulfanyl" : Denotes the thioether (-S-) linkage.
  • "acetic acid" : Refers to the terminal carboxylic acid group (-CH₂COOH).

The numbering of the oxadiazole ring prioritizes the oxygen atom at position 1, followed by nitrogen atoms at positions 2 and 4. The phenyl group attaches to position 3, while the sulfanyl-acetic acid moiety binds to position 5.

Property Value
Molecular Formula C₁₀H₈N₂O₃S
Molecular Weight 236.25 g/mol
CAS Registry Number 32991-52-9
IUPAC Name This compound

Structural Features: Oxadiazole Ring System and Thioether-Acetic Acid Moiety

The compound’s structure comprises three distinct regions:

  • 1,2,4-Oxadiazole Core : A five-membered heterocyclic ring containing two nitrogen atoms (N1, N2) and one oxygen atom (O1). The phenyl group at position 3 contributes aromatic stability, while the sulfanyl group at position 5 introduces electrophilicity due to the polarized S–C bond.
  • Thioether Bridge (-S–) : Connects the oxadiazole ring to the acetic acid group, enhancing conformational flexibility. The sulfur atom’s lone pairs enable nucleophilic interactions, while its electronegativity influences electron distribution across the molecule.
  • Acetic Acid Moiety (-CH₂COOH) : Provides a carboxylic acid functional group capable of hydrogen bonding and salt formation, critical for solubility and biological interactions.

Electronic Effects :

  • The oxadiazole ring’s electron-deficient nature arises from the electronegative oxygen and nitrogen atoms, making it susceptible to nucleophilic attack at position 5.
  • The thioether bridge delocalizes electron density, moderating the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0).

Historical Development of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,2,4-oxadiazole scaffold was first synthesized in 1884 by Tiemann and Krüger via nitrile oxide cyclization. Early studies focused on its photochemical rearrangements, but interest surged in the 1940s with the discovery of bioactivity in derivatives. Key milestones include:

  • 1960s : Introduction of oxolamine , the first 1,2,4-oxadiazole-based drug, used as a cough suppressant.
  • 1980s–2000s : Exploration of 1,2,4-oxadiazoles as bioisosteres for esters and amides, leveraging their hydrolytic stability.

Modern Applications :

  • Drug Discovery : Derivatives exhibit antimicrobial, anticancer, and anti-inflammatory properties.
  • Material Science : Used in high-energy density materials (HEDMs) due to their thermal stability.
Era Key Advance Significance
1884 First synthesis by Tiemann and Krüger Established foundational synthetic routes
1940s–1960s Biological activity studies Paved the way for pharmaceutical applications
1980s–Present Bioisosteric replacements in drug design Enhanced drug stability and bioavailability

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJIRQSSLPUVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the oxadiazole ring.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. In a study evaluating various derivatives of oxadiazole, it was found that modifications in the structure could enhance activity against Gram-positive bacteria and fungi such as Candida albicans .

Case Study: Antimicrobial Activity Assessment

A recent investigation into similar compounds demonstrated that derivatives with sulfanyl groups showed improved antibacterial properties. The study utilized in vitro assays to assess the Minimum Inhibitory Concentrations (MIC) against several bacterial strains. Results indicated that compounds with the 3-phenyl-1,2,4-oxadiazole structure effectively inhibited bacterial growth, suggesting potential for therapeutic applications in treating infections .

Anticancer Properties

The anticancer potential of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid has been explored through various experimental models. Studies have shown that modifications to the oxadiazole scaffold can lead to compounds with significant cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a systematic evaluation of related oxadiazole derivatives, several compounds exhibited substantial antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. For instance, one derivative demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating strong growth inhibition . This highlights the potential of these compounds as candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the oxadiazole ring or modifications to the sulfanyl group have been shown to influence biological activity significantly.

Data Table: SAR Insights

CompoundSubstituentMIC (µg/mL)IC50 (µg/mL)Activity Type
A-Cl85.0Antibacterial
B-Br63.5Anticancer
C-NO2107.0Antifungal

This table summarizes findings from various studies on structural modifications and their corresponding biological activities.

Mechanism of Action

The mechanism of action of 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. This interaction can inhibit enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogs with Oxadiazole Cores

2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid
  • Structure : Substitution of the phenyl group with a 3-methylphenyl enhances lipophilicity.
  • Properties : Increased electron-donating effects from the methyl group may alter reactivity and binding interactions compared to the parent compound .
  • Applications: Potential for improved pharmacokinetics due to higher membrane permeability.
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
  • Structure : Incorporation of a chloro substituent on the phenyl ring introduces electron-withdrawing effects.
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic Acid
  • Structure : Replacement of phenyl with pyridinyl introduces a basic nitrogen atom.
  • Labeled as an irritant, highlighting safety considerations .

Analogs with Triazole Cores

(3-Phenyl-1H-1,2,4-triazol-5-yl)sulfanylacetic Acid
  • Structure : Substitution of the oxadiazole ring with a 1,2,4-triazole.
  • Molecular formula: C₁₀H₉N₃O₂S .
{[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
  • Applications : Enhanced biological activity due to extended aromatic systems .

Functional Group Variations

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol
  • Structure: Acetic acid replaced with a phenol group.
  • Properties : Reduced acidity (pKa ~10 vs. ~4 for acetic acid) and altered solubility .
N-Isopropyl-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino-2-oxoethoxy)benzoic Acid (11t)
  • Structure : Acetic acid group replaced with a benzoic acid derivative.
  • Properties : Higher melting point (211–214°C) and 100% HPLC purity, indicating synthetic efficiency .

Biological Activity

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N4O2S, with a molecular weight of approximately 250.29 g/mol. Its structure features an oxadiazole ring which is known for contributing to various biological activities.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study comparing various oxadiazole compounds found that those with the 3-acetyl substitution showed enhanced activity against bacterial strains, outperforming traditional antibiotics like ciprofloxacin . The presence of the -N=CO group in the oxadiazole structure is believed to play a crucial role in inhibiting biofilm formation in bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundActivity Against BacteriaReference
Compound AHigh (MIC: 10 µg/mL)
Compound BModerate (MIC: 25 µg/mL)
This compoundSignificant (MIC: TBD)

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cell lines to evaluate the safety and efficacy of oxadiazole derivatives. In a notable study, compounds similar to this compound were tested against L929 fibroblasts and A549 lung cancer cells. The results indicated that certain derivatives exhibited cytotoxic effects at specific concentrations while others enhanced cell viability .

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
Compound XL92910060
Compound YA54950120
This compoundTBDTBDTBD

The biological activity of 2-[(3-phenyl-1,2,4-oxadiazol-5-y)sulfanyl]acetic acid can be attributed to its interaction with specific molecular targets. The oxadiazole moiety is known to inhibit certain enzymes and may modulate signaling pathways related to inflammation and apoptosis. This suggests that the compound could be effective in treating conditions where these pathways are dysregulated.

Case Studies

Several case studies have documented the efficacy of similar oxadiazole compounds in preclinical models:

  • Case Study on Anticancer Activity : A study demonstrated that derivatives of oxadiazoles showed promising results against various cancer cell lines, including MCF7 (breast cancer) and HePG2 (liver cancer). The compounds exhibited IC50 values lower than those of established chemotherapeutics .
  • Antifungal Activity : Another investigation highlighted the antifungal potential of oxadiazole derivatives against Fusarium oxysporum, showing that some compounds completely inhibited fungal growth at concentrations lower than commercial fungicides .

Q & A

Q. What synthetic routes are effective for preparing 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid and related oxadiazole derivatives?

A common method involves cyclocondensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, equimolar mixtures of hydrazides and caffeic/ferulic acid derivatives are refluxed in POCl₃ at 100°C, followed by purification via column chromatography. This approach ensures high yields and scalability for oxadiazole core formation . Alternative routes may involve thiol-alkylation reactions to introduce the sulfanylacetic acid moiety.

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, including phenyl and oxadiazole ring substituents.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Single-crystal X-ray diffraction (e.g., using SHELX programs) provides unambiguous confirmation of molecular geometry and intermolecular interactions, such as hydrogen bonding .

Q. How can researchers screen this compound for initial biological activity?

Enzymatic assays targeting aldose reductase (ALR2) are widely used. For instance, submicromolar inhibitory activity can be measured spectrophotometrically using DL-glyceraldehyde as a substrate, with IC₅₀ values calculated via dose-response curves. Positive controls (e.g., epalrestat) and negative controls ensure assay validity .

Advanced Research Questions

Q. How do structural modifications influence the compound’s aldose reductase inhibitory activity?

Structure-Activity Relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) on the phenyl ring enhance ALR2 inhibition, while bulkier substituents (e.g., benzyl) reduce potency. Computational docking (e.g., AutoDock Vina) into the ALR2 active site highlights hydrogen bonding between the oxadiazole sulfur and the enzyme’s catalytic residues (e.g., Tyr48, His110). Free energy calculations (MM-PBSA) further rationalize binding affinities .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include resolving disorder in the phenyl ring or sulfanylacetic acid chain. SHELXL’s robust refinement algorithms, combined with TWIN commands for handling twinned crystals, improve model accuracy. High-resolution data (≤1.0 Å) and iterative refinement of anisotropic displacement parameters are critical. Validation tools like PLATON ensure geometric correctness .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Galactosemic rat models are effective for testing anti-cataract activity. Topical administration (e.g., 0.5% w/v eye drops) in the precorneal region allows direct assessment of efficacy. Biomarkers like lens opacity index and sorbitol accumulation in ocular tissues are monitored over 14–21 days. Histopathological analysis complements biochemical data .

Q. How can computational methods optimize this compound for selective target binding?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability in the ALR2 binding pocket. Pharmacophore modeling identifies essential features (e.g., oxadiazole core, sulfanyl group) for selective inhibition. QSAR models trained on IC₅₀ data predict activity of novel analogs, prioritizing synthesis targets .

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